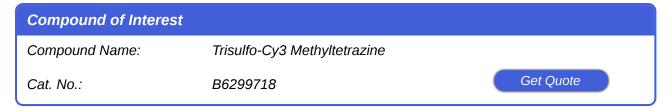




Application Notes and Protocols for Trisulfo-Cy3 Methyltetrazine in Flow Cytometry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy3 Methyltetrazine is a highly efficient, water-soluble fluorescent probe designed for bioorthogonal labeling applications.[1][2][3] This reagent utilizes the rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a methyltetrazine moiety and a trans-cyclooctene (TCO) functional group.[2][4] This "click chemistry" reaction proceeds efficiently under physiological conditions without the need for a copper catalyst, making it an ideal tool for labeling live cells and biomolecules with minimal perturbation.[2][5] The Trisulfo-Cy3 fluorophore is a bright and photostable cyanine dye, exhibiting strong fluorescence in the orange-red region of the spectrum, which is well-suited for detection by most standard flow cytometers.[5][6][7]

A key advantage of many tetrazine-dye conjugates is their fluorogenic nature. The tetrazine moiety can quench the fluorescence of the nearby Cy3 dye. Upon reaction with a TCO-modified target, this quenching effect is diminished, leading to a significant increase in fluorescence intensity.[8] This property is highly beneficial for flow cytometry applications as it enhances the signal-to-noise ratio by reducing background fluorescence from unreacted probes.

These application notes provide a comprehensive guide to utilizing **Trisulfo-Cy3 Methyltetrazine** for flow cytometry, covering antibody conjugation, cell labeling protocols, and examples of its application in studying cellular processes.



Data Presentation

Spectroscopic and Physicochemical Properties of

Trisulfo-Cv3 Methyltetrazine

Property	Value	Reference(s)
Excitation Maximum (λex)	~555 nm	[3]
Emission Maximum (λem)	~580 nm	[3]
Molar Extinction Coefficient (ε)	~150,000 M ⁻¹ cm ⁻¹	[3]
Quantum Yield (Φ)	~0.1	[6]
Molecular Weight	~908.1 g/mol	[3]
Solubility	Water, DMSO, DMF	[7]
Storage	-20°C, desiccated and protected from light	[7]

Experimental Protocols

A common and effective strategy for labeling specific cell populations or surface proteins for flow cytometry using **Trisulfo-Cy3 Methyltetrazine** is a two-step pre-targeting approach. This involves first labeling your target of interest (e.g., a specific cell surface receptor via an antibody) with a TCO group, followed by the highly specific and rapid reaction with **Trisulfo-Cy3 Methyltetrazine**.

Protocol 1: Conjugation of trans-cyclooctene (TCO) to an Antibody

This protocol outlines the modification of a primary antibody with a TCO-NHS ester.

Materials:

- Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
- TCO-PEGn-NHS ester (n can be varied to optimize solubility and reduce steric hindrance)

Methodological & Application



- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

- Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column or dialysis. Ensure the final concentration is between 1-5 mg/mL.
- TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal ratio may need to be determined empirically for each antibody.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.
- Quenching (Optional): To quench any unreacted TCO-NHS ester, add 1/10th volume of Quenching Buffer and incubate for an additional 15-30 minutes at room temperature.
- Purification: Remove unconjugated TCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS.
- Characterization (Optional): The degree of labeling (DOL) of TCO on the antibody can be determined by reacting the TCO-modified antibody with an excess of a tetrazinefunctionalized fluorescent dye with a known extinction coefficient and measuring the absorbance.[9]
- Storage: Store the TCO-conjugated antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.



Protocol 2: Two-Step Cell Labeling for Flow Cytometry

This protocol describes the labeling of cells with a TCO-conjugated antibody followed by detection with **Trisulfo-Cy3 Methyltetrazine**.

Materials:

- Cells of interest in suspension
- TCO-conjugated antibody (from Protocol 1)
- Trisulfo-Cy3 Methyltetrazine
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Trisulfo-Cy3 Methyltetrazine Stock Solution (1 mM in anhydrous DMSO)

Procedure:

- Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1
 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Pre-targeting with TCO-Antibody: Add the TCO-conjugated antibody to the cell suspension at a pre-determined optimal concentration. Incubate for 30-60 minutes at 4°C, protected from light.
- Washing: Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer to remove unbound TCO-antibody. Centrifuge at 300 x g for 5 minutes between washes.
- Labeling with Trisulfo-Cy3 Methyltetrazine: Resuspend the cell pellet in 100 μL of Flow Cytometry Staining Buffer. Add Trisulfo-Cy3 Methyltetrazine to a final concentration of 1-5 μM.
- Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
- Washing: Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer to remove unreacted **Trisulfo-Cy3 Methyltetrazine**.



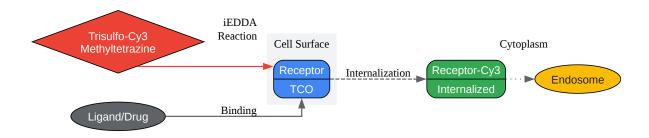
• Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer and acquire data on a flow cytometer equipped with a laser and filter set suitable for Cy3 detection (e.g., 561 nm laser and 585/42 nm bandpass filter).

Applications and Visualizations

Trisulfo-Cy3 Methyltetrazine, in conjunction with bioorthogonal chemistry, is a powerful tool for a variety of flow cytometry applications in research and drug development.

Receptor Internalization Studies

This technology can be used to monitor the internalization of cell surface receptors following ligand binding or drug treatment.[10]



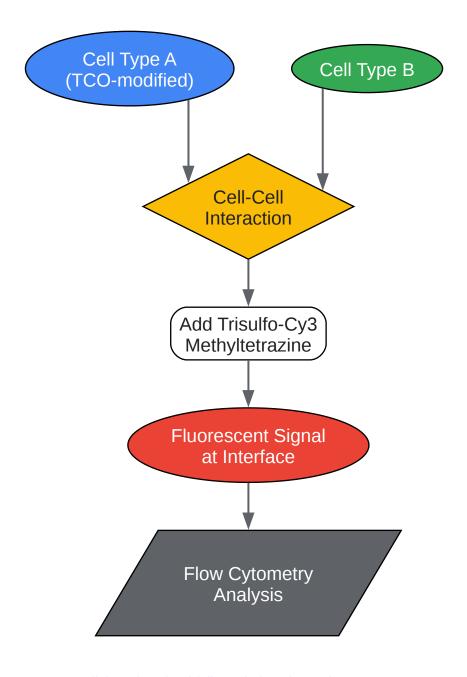
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Caption: Workflow for studying receptor internalization using a pre-targeting approach.

Tracking Cell-Cell Interactions

Bioorthogonal labeling can be employed to identify and quantify interactions between different cell populations. For example, one cell type can be modified with TCO, and the other with a tetrazine-bearing molecule, with a fluorescent signal generated upon cell contact.[11][12]





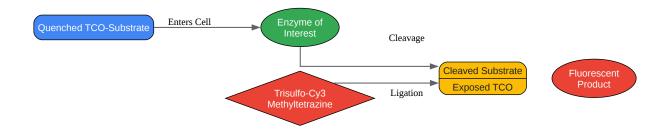
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Caption: Logical workflow for detecting cell-cell interactions via bioorthogonal ligation.

Measuring Enzyme Activity

By designing a TCO-containing substrate that is cleaved by a specific enzyme to reveal a TCO group, **Trisulfo-Cy3 Methyltetrazine** can be used to measure enzyme activity in live cells by flow cytometry.[13][14][15]





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Caption: Principle of an enzyme activity assay using a bioorthogonal reporter system.

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